![molecular formula C7H5BF2O3 B1435610 (2,5-Difluoro-4-formylphenyl)boronic acid CAS No. 1228828-19-0](/img/structure/B1435610.png)
(2,5-Difluoro-4-formylphenyl)boronic acid
Overview
Description
“(2,5-Difluoro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2,5-Difluoro-4-formylphenyl)boronic acid” is 1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Boronic acids, including “(2,5-Difluoro-4-formylphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Physical And Chemical Properties Analysis
“(2,5-Difluoro-4-formylphenyl)boronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Organic Synthesis and Catalysis
Boronic acids are pivotal in organic synthesis due to their ability to participate in diverse reactions. For example, they are used as catalysts in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of α-dipeptides. This underscores the importance of the ortho-substituent of boronic acid in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Material Science
In material science, boronic acids facilitate the synthesis of macrocyclic compounds through multicomponent reactions. These compounds, featuring boronic acid units, exhibit unique properties such as forming cyclic boronate esters that are stable and can engage in interactions with Lewis bases. Such macrocyclic structures are potential candidates for molecular receptors toward Lewis bases, highlighting the versatile applications of boronic acids in creating novel materials (Celis, Godoy-Alcántar, Guerrero-Alvarez, & Barba, 2014).
Sensing Technologies
Boronic acids are also significant in the development of sensing technologies. Their ability to form complexes with cis-diols enables the creation of fluorescent chemosensors for detecting carbohydrates and bioactive substances. These sensors can exhibit changes in fluorescence intensity, excitation and emission wavelengths, and quantum yields in response to the presence of analytes, making them invaluable tools in biomedical research and diagnostics (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Drug Delivery Systems
Furthermore, the interaction of boronic acids with cyclic diols has been exploited in the development of polymeric insulin delivery systems. For instance, boronic acid-conjugated chitosan nanoparticles have been formulated for the sustained release of insulin. These nanoparticles demonstrate the potential of boronic acid derivatives in creating self-regulated drug delivery systems for diabetes treatment (Siddiqui, Billa, Roberts, & Osei, 2016).
Safety and Hazards
“(2,5-Difluoro-4-formylphenyl)boronic acid” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
properties
IUPAC Name |
(2,5-difluoro-4-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCTYEAWYWPJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-4-formylphenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.